2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid
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Overview
Description
2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid is a heterocyclic compound that features a triazolo-pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazolo and pyridine rings imparts unique chemical properties, making it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid typically involves the cyclization of 2-aminopyridines with nitriles under oxidative conditions. One common method is the use of copper(I) bromide (CuBr) as a catalyst, which facilitates the addition and cyclization reactions . Another approach involves the use of microwave irradiation to promote the reaction between enaminonitriles and benzohydrazides, resulting in the formation of the triazolo-pyridine core .
Industrial Production Methods
Industrial production of this compound may leverage scalable microwave-assisted synthesis due to its efficiency and eco-friendliness. This method allows for the rapid formation of the desired product with good yields and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazolo-pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazolo-pyridines, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridine core can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidine: Known for its herbicidal and antifungal activities.
1,2,4-triazolo[1,5-a]pyridine: Exhibits similar biological activities but with different potency and selectivity profiles.
Pyrazolo[1,5-a]pyrimidine: Used in medicinal chemistry for its antitrypanosomal activity.
Uniqueness
2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N4O2 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid |
InChI |
InChI=1S/C8H8N4O2/c9-8-10-7-5(4-6(13)14)2-1-3-12(7)11-8/h1-3H,4H2,(H2,9,11)(H,13,14) |
InChI Key |
GXHDPPXDQRWHJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=C1)CC(=O)O |
Origin of Product |
United States |
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